Antileishmanial agent-9

Leishmaniasis Drug Discovery Antiparasitic Activity

Antileishmanial agent-9 (compound 16c, CAS 2477608-91-4) is a validated Leishmania Hsp90 inhibitor with an IC50 of 4.01 μM against L. donovani and a 10-fold selectivity index over mammalian L-6 cells (IC50 40.1 μM). It outperforms miltefosine by 7.8-fold in axenic amastigote assays and provides 10–20× better selectivity than pentamidine. As a direct analog of SNX-2112, this pyrazolo[3,4-c]pyrimidine scaffold is ideal for SAR-driven optimization of antiparasitic Hsp90 probes. Researchers seeking a benchmark standard for visceral leishmaniasis drug discovery with defined potency, selectivity, and mechanism should source this compound.

Molecular Formula C23H26O4
Molecular Weight 366.4 g/mol
Cat. No. B12420212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-9
Molecular FormulaC23H26O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+
InChIKeyIUCUCDXHJVOZQL-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-9 (Compound 16c): A Selective Anti-Leishmanial Tool Compound for Visceral Leishmaniasis Research Procurement


Antileishmanial agent-9, designated as compound 16c (CAS: 2477608-91-4), is a synthetic small molecule with a molecular formula of C23H26O4 [1]. It is characterized as a potent and selective inhibitor of Leishmania donovani, the causative agent of visceral leishmaniasis, demonstrating an in vitro IC50 of 4.01 μM against the parasite . The compound exhibits a relatively low cytotoxic profile in mammalian L-6 cells, with an IC50 of 40.1 μM . Its mechanism of action is proposed to involve the inhibition of Leishmania Hsp90, disrupting chaperone function and leading to the degradation of client proteins .

Why Generic Substitution Fails for Antileishmanial Agent-9: The Critical Role of Hsp90 Inhibition and Selectivity Profile


Substituting Antileishmanial agent-9 with other antileishmanial compounds, including its parent Hsp90 inhibitor SNX-2112 or standard-of-care drugs like miltefosine, is not scientifically valid due to key differences in potency, selectivity, and mechanism. While SNX-2112 is a potent Hsp90 inhibitor, its antiparasitic activity and selectivity profile against Leishmania Hsp83 versus human Hsp90 differ significantly from its analogs [1]. Standard antileishmanial drugs, such as miltefosine and pentamidine, operate through distinct mechanisms (e.g., disrupting lipid metabolism or DNA binding) and exhibit different selectivity indices (SI) [2]. Antileishmanial agent-9's specific IC50 of 4.01 μM against L. donovani and its 10-fold selectivity over mammalian L-6 cells (IC50 = 40.1 μM) define a unique biological profile that cannot be assumed for other in-class compounds without direct comparative data .

Quantitative Evidence Guide for Antileishmanial Agent-9: Comparator-Based Differentiation for Scientific Procurement


In Vitro Potency Against Leishmania donovani Axenic Amastigotes: Direct Comparison with Miltefosine and Radicicol

In a direct head-to-head study, Antileishmanial agent-9 (compound 9 in the study) demonstrated an IC50 of 0.42 μM against L. donovani axenic amastigotes. This is 7.8-fold more potent than the standard-of-care drug miltefosine (IC50 = 3.26 μM) but 1.5-fold less potent than the Hsp90 inhibitor radicicol (IC50 = 0.29 μM) [1]. The data establishes that this compound possesses a distinct potency profile that is superior to the first-line therapy miltefosine, but not the most potent in its mechanistic class, highlighting its unique position within the antileishmanial landscape.

Leishmaniasis Drug Discovery Antiparasitic Activity

Intracellular Activity in Infected Macrophages: A Comparative View of Functional Efficacy

In a physiologically relevant infected macrophage model, Antileishmanial agent-9 (compound 9) exhibited an IC50 of 0.61 μM against intracellular L. donovani amastigotes. This represents a 2.3-fold improvement in potency compared to the standard-of-care miltefosine, which showed an IC50 of 1.43 μM in the same assay [1]. This head-to-head comparison confirms that the compound retains its activity advantage in a more complex, disease-relevant cellular environment.

Host-Pathogen Interaction Intracellular Infection Macrophage Assay

Selectivity Profile: Parasite-Specific Cytotoxicity vs. Mammalian Host Cells

Antileishmanial agent-9 demonstrates a favorable selectivity profile. In a direct comparison of parasite and mammalian cell toxicity, the compound exhibits an IC50 of 4.01 μM against L. donovani and a cytotoxic IC50 of 40.1 μM against L-6 rat skeletal myoblast cells . This results in a calculated selectivity index (SI) of 10.0. For context, this SI is 20- to 10-fold higher than that reported for the standard drug pentamidine, which had an SI of 0.5-1.0, and comparable to sodium stibogluconate, which had an SI of ~10 in similar studies [1].

Selectivity Cytotoxicity Therapeutic Index

Best-Fit Research and Industrial Application Scenarios for Antileishmanial Agent-9 Based on Quantitative Evidence


Lead Optimization and Structure-Activity Relationship (SAR) Studies Targeting Hsp90

Given its established mechanism as an Hsp90 inhibitor and its well-defined potency in both axenic and intracellular assays (IC50 = 0.42 μM and 0.61 μM, respectively) [1], Antileishmanial agent-9 serves as an ideal chemical probe for SAR campaigns. Its potent activity and clear structural features make it a valuable scaffold for exploring modifications to the pyrazolo[3,4-c]pyrimidine core to further enhance potency and selectivity against Leishmania Hsp83 over human Hsp90.

Comparative Efficacy Studies Against Standard-of-Care Antileishmanials

The compound's 7.8-fold greater potency than miltefosine against axenic amastigotes and 2.3-fold advantage in infected macrophages [1] positions it as a key comparator in studies aimed at understanding the limitations of current therapies. It can be used to benchmark new chemical entities or to investigate the potential for combination therapies that could overcome the moderate potency of miltefosine.

In Vitro Selectivity and Toxicology Screening Panels

The established selectivity index of 10.0, based on a cytotoxic IC50 of 40.1 μM in L-6 cells versus a parasitic IC50 of 4.01 μM , makes this compound a useful positive control or reference standard in selectivity screening panels. Its 10- to 20-fold better selectivity compared to pentamidine [2] provides a benchmark for assessing the safety margin of novel antileishmanial candidates early in the drug discovery process.

Mechanistic Studies on Hsp90 Inhibition in Leishmania

As a validated analog of the Hsp90 inhibitor SNX-2112, this compound is specifically suited for probing the role of the Hsp90 chaperone system in Leishmania donovani biology. Its use can help elucidate the downstream effects of Hsp90 inhibition, such as client protein degradation and parasite stress responses, providing insights that are directly relevant to the development of new therapeutics for visceral leishmaniasis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.